molecular formula C15H16FN3O3 B11062171 [5-(4-Fluorobenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester

[5-(4-Fluorobenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester

Cat. No.: B11062171
M. Wt: 305.30 g/mol
InChI Key: CWBVYRPDHARJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a fluorobenzoyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with molecular targets in biological systems. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    ETHYL (4-FLUOROBENZOYL)ACETATE: This compound shares the fluorobenzoyl group but lacks the pyrazole ring.

    ETHYL 3-(4-FLUOROPHENYL)-3-OXOPROPIONATE: Similar in structure but with different functional groups.

    ETHYL 4-FLUOROBENZOYLACETATE: Another related compound with a similar core structure

Uniqueness

ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the combination of the pyrazole ring and the fluorobenzoyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H16FN3O3

Molecular Weight

305.30 g/mol

IUPAC Name

ethyl 2-[5-[(4-fluorobenzoyl)amino]-3-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C15H16FN3O3/c1-3-22-14(20)9-19-13(8-10(2)18-19)17-15(21)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3,(H,17,21)

InChI Key

CWBVYRPDHARJFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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